molecular formula C19H21N5O2 B2675648 3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899945-85-8

3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2675648
CAS No.: 899945-85-8
M. Wt: 351.41
InChI Key: YOTPWYZUFAPBLD-UHFFFAOYSA-N
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Description

"3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide" is a chemical compound of interest in various fields of research, including medicinal chemistry and organic synthesis. Its structure comprises a cyclopentyl group, a phenyl group, and a pyrazolo[3,4-d]pyrimidin-4-one moiety, which together confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves the following steps:

  • Formation of pyrazolo[3,4-d]pyrimidin-4-one: : The synthesis starts with the condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.

  • N-alkylation:

  • Amide bond formation: : The propanamide moiety is introduced through amide bond formation, often using standard peptide coupling reagents like HATU, EDCI, or carbodiimides.

Industrial Production Methods

Industrial scale production of this compound would likely follow optimized versions of the lab-scale synthetic routes. Catalysts and solvents can be recycled, and reaction conditions are fine-tuned for higher yields and lower production costs. Continuous flow chemistry might also be adopted to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazolo[3,4-d]pyrimidin-4-one moiety.

  • Reduction: : Reduction reactions could target the keto group in the pyrazolo[3,4-d]pyrimidin-4-one structure.

  • Substitution: : Various substitution reactions are possible at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄, H₂O₂, and organic peroxides.

  • Reduction: : Metal hydrides (NaBH₄, LiAlH₄), catalytic hydrogenation.

  • Substitution: : Halogens (Br₂, Cl₂) under Lewis acid catalysis.

Major Products

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Alcohol or alkane derivatives.

  • Substitution: : Halogenated products.

Scientific Research Applications

This compound finds utility in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Probing the function of specific enzyme targets or pathways.

  • Medicine: : Potential development as a pharmaceutical agent due to its unique structural features.

  • Industry: : Usage as a building block for advanced materials or specialty chemicals.

Mechanism of Action

3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide exerts its effects by interacting with molecular targets in a cell. It may bind to specific enzymes or receptors, influencing cellular pathways. Detailed mechanistic studies would reveal how the compound affects biochemical processes, potentially inhibiting or activating specific functions.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound’s cyclopentyl and phenyl groups offer distinctive steric and electronic effects, which can influence its reactivity and biological activity. Similar compounds include:

  • 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

  • N-cyclopentyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Properties

IUPAC Name

3-cyclopentyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(11-10-14-6-4-5-7-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTPWYZUFAPBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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